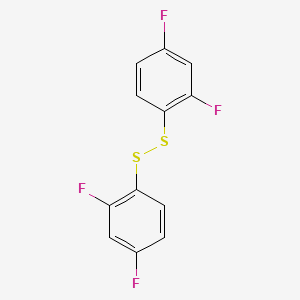

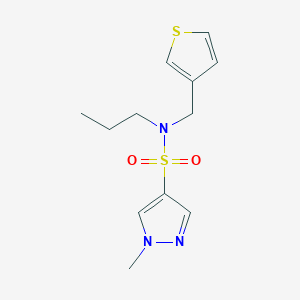

4-piperidin-1-ylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Benzamides are compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, including as building blocks in organic synthesis and as ligands in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of oxadiazoles and benzamides can vary greatly depending on the specific substituents attached to the heterocyclic ring and the amide group. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles and benzamides, such as their melting and boiling points, can vary greatly depending on their specific structure. Substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

- Compounds synthesized with 1,3,4-oxadiazole and piperidinyl groups have been studied for their antibacterial properties. These include a variety of N-substituted derivatives showing moderate to significant activity against both Gram-negative and Gram-positive bacteria. The synthesis process often involves multiple steps, including the formation of hydrazides, thiol derivatives, and the final N-substituted compounds, indicating a complex but fruitful approach to generating potentially valuable antibacterial agents (H. Khalid et al., 2016).

Anti-cancer and Anti-tuberculosis Activities

- Another study focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showed promising activity against tuberculosis with minimal cytotoxicity, highlighting the potential of piperidinyl-oxadiazole derivatives in treating infectious diseases (V. U. Jeankumar et al., 2013).

Synthesis and Anti-Fatigue Effects

- Benzamide derivatives, including those with piperidine components, were synthesized and investigated for their anti-fatigue effects. These compounds showed enhanced swimming endurance in mice, suggesting potential applications in treating or managing fatigue-related conditions (Xianglong Wu et al., 2014).

Synthesis and Antimicrobial Activity

- A study on the synthesis and evaluation of antimicrobial activity of novel 1,3,4-oxadiazoles bearing piperidin-1-yl groups showed significant antibacterial and antifungal activities. These findings indicate the utility of such compounds in developing new antimicrobial agents (S. Vankadari et al., 2013).

Antipsychotic Agents

- Research into heterocyclic carboxamides as potential antipsychotic agents found that analogues of 1192U90, including those with piperidine and benzamide structures, showed promising in vitro and in vivo activity. These compounds bind to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, indicating their potential in treating psychiatric disorders (M. H. Norman et al., 1996).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-piperidin-1-ylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S2/c23-16(19-18-21-20-17(26-18)15-5-4-12-27-15)13-6-8-14(9-7-13)28(24,25)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETZBPREYFGYBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2709041.png)

![3-(4-Bromophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2709042.png)

![Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2709043.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2709045.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B2709047.png)

![N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2709049.png)

![4-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2709057.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2709062.png)